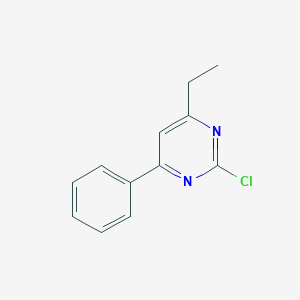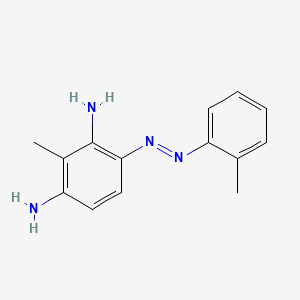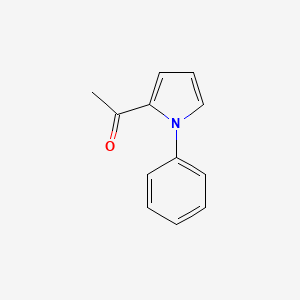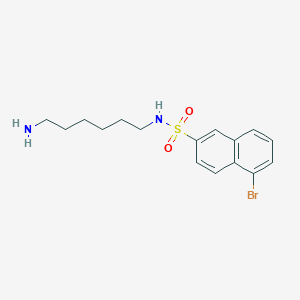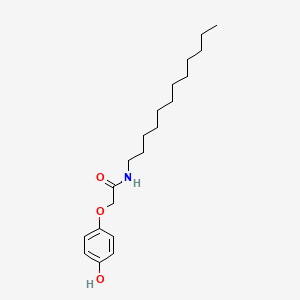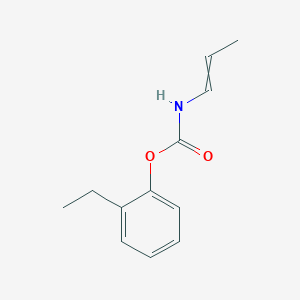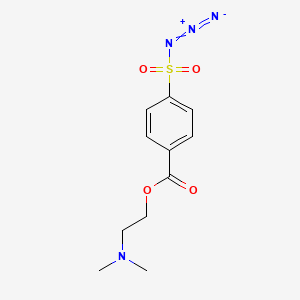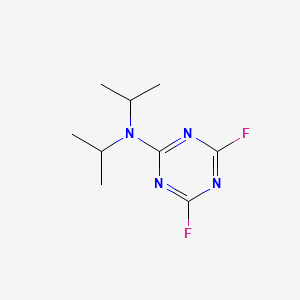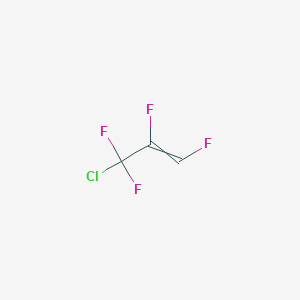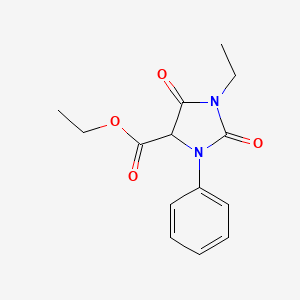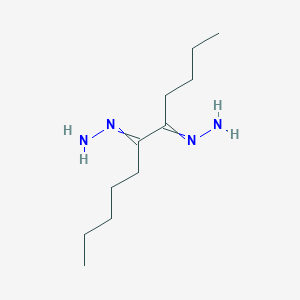
1,1'-(Undecane-5,6-diylidene)dihydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Undecane-5,6-diylidene)dihydrazine is an organic compound characterized by its unique structure, which includes an undecane backbone with a diylidene linkage and two hydrazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Undecane-5,6-diylidene)dihydrazine typically involves the reaction of undecane derivatives with hydrazine. One common method includes the condensation of an undecane dialdehyde with hydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Undecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated hydrazine derivatives.
Applications De Recherche Scientifique
1,1’-(Undecane-5,6-diylidene)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of 1,1’-(Undecane-5,6-diylidene)dihydrazine involves its interaction with various molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparaison Avec Des Composés Similaires
1,11-Undecanedicarboxylic acid: Similar in structure but lacks the hydrazine groups.
1,1’-(Decane-5,6-diylidene)dihydrazine: Similar but with a shorter carbon chain.
Uniqueness: 1,1’-(Undecane-5,6-diylidene)dihydrazine is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of the diylidene linkage and hydrazine groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
87163-34-6 |
|---|---|
Formule moléculaire |
C11H24N4 |
Poids moléculaire |
212.34 g/mol |
Nom IUPAC |
5-hydrazinylideneundecan-6-ylidenehydrazine |
InChI |
InChI=1S/C11H24N4/c1-3-5-7-9-11(15-13)10(14-12)8-6-4-2/h3-9,12-13H2,1-2H3 |
Clé InChI |
DAHBUSWXHOAUFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=NN)C(=NN)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
